GNF-2

概要

説明

GNF 2は、BCR-ABLキナーゼの非常に選択的な非ATP競合阻害剤です。野生型BCR-ABLおよび多くの臨床的に関連するイマチニブ耐性変異体を標的とする能力で知られています。 この化合物は、慢性骨髄性白血病(CML)およびその他の関連する疾患の研究において不可欠な役割を果たしてきました .

準備方法

合成経路と反応条件

正確な合成経路は異なる可能性がありますが、通常、鈴木カップリングまたはブッフバルト・ハートウィッグアミノ化などのパラジウム触媒クロスカップリング反応を使用します .

工業的製造方法

GNF 2の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは収率と純度が最適化されており、多くの場合、高スループットスクリーニングや自動合成技術が用いられ、一貫性と効率が確保されています .

化学反応の分析

反応の種類

GNF 2は、その芳香族構造のために主に置換反応を受けます。 また、存在する官能基に応じて酸化反応および還元反応にも参加できます .

一般的な試薬と条件

GNF 2に関連する反応で使用される一般的な試薬には、パラジウム触媒、炭酸カリウムなどの塩基、ジメチルホルムアミドなどの溶媒が含まれます。 反応は通常、不活性雰囲気下で行われ、望ましくない副反応を防ぎます .

主な生成物

GNF 2に関連する反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、芳香族環にさまざまな官能基を導入することができ、さまざまな誘導体をもたらします .

科学研究アプリケーション

GNF 2は、科学研究において幅広いアプリケーションを持っています。

化学: キナーゼ阻害の研究および新規阻害剤の開発のためのツール化合物として使用されます。

生物学: BCR-ABLが細胞シグナル伝達と疾患進行において果たす役割を理解するのに役立ちます。

医学: 慢性骨髄性白血病およびその他の癌の治療における潜在的な治療法として調査されています。

科学的研究の応用

GNF-2 is an allosteric inhibitor of Bcr-Abl, initially developed as an anti-cancer drug for treating resistant chronic myelogenous leukemia . It binds to the myristate-binding site of c-Abl, improving pharmacokinetic properties . Research indicates that this compound can modulate c-Abl kinase activity by binding outside the ATP or substrate-binding sites .

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in the context of cancer, bone resorption, and neuroinflammation .

Cancer Research

This compound was originally developed as an anti-cancer drug to treat resistant chronic myelogenous leukemia . It functions as a selective allosteric Bcr-Abl inhibitor, targeting wild-type BCR-ABL and many clinically relevant imatinib-resistant mutants . this compound inhibits HCK phosphorylation and IGF-1 activation by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety . Studies using solution NMR, X-ray crystallography, mutagenesis, and hydrogen exchange mass spectrometry have demonstrated that this compound binds to the myristate binding site of Abl, leading to changes in the structural dynamics of the ATP-binding site .

Bone Resorption

This compound has demonstrated anti-bone-resorptive properties, suggesting its therapeutic potential for treating bone-destructive disorders resulting from excessive osteoclastic bone resorption . It inhibits osteoclast differentiation from bone marrow macrophages (BMMs) and suppresses RANKL-induced NF-κB transcriptional activity and the induction of c-Fos and NFATc1, which are key transcription factors in osteoclastogenesis . Additionally, this compound inhibits the proliferation of osteoclast precursors by suppressing M-CSFR c-Fms and accelerates osteoclast apoptosis by inducing caspase-3 and Bim expression . In a mouse model of LPS-induced bone destruction, this compound reduced osteoclast number and bone loss .

Neuroinflammation and Pain

作用機序

GNF 2は、c-ABLキナーゼドメインのCローブにあるミリストイル結合ポケットに結合することによって効果を発揮します。この結合は、BCR-ABLのキナーゼ活性を阻害するコンフォメーション変化を引き起こします。 BCR-ABLキナーゼ活性の阻害は、癌細胞の生存と増殖に不可欠なIGF-1プロ生存シグナル伝達経路などの下流シグナル伝達経路の抑制につながります .

類似化合物との比較

類似化合物

イマチニブ: 慢性骨髄性白血病の第一選択治療薬として使用される、BCR-ABLのATP競合阻害剤。

ダサチニブ: BCR-ABL変異体に対するより幅広い活性を有する別のATP競合阻害剤。

ニロチニブ: 特定のBCR-ABL変異体に対して改善された有効性を示す、より選択的なATP競合阻害剤。

ボシュチニブ: BCR-ABLおよびSRCファミリーキナーゼの両方を標的とし、異なる活性を提供します。

GNF 2の独自性

GNF 2は、非ATP競合阻害剤であるため、作用機序が独特です。これにより、ATP競合阻害剤とは異なる方法でBCR-ABLキナーゼを標的とすることができ、耐性発達の可能性を低減できます。 さらに、イマチニブ耐性変異体を阻害する能力は、慢性骨髄性白血病の治療において貴重なツールとなります .

生物活性

GNF-2 is a selective allosteric inhibitor of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML) and other malignancies. This compound has garnered attention for its unique mechanism of action, pharmacological properties, and potential therapeutic applications beyond oncology.

This compound operates by binding to a myristoyl-binding pocket located in the C-lobe of the c-Abl kinase domain. This binding inhibits BCR-ABL kinase activity without competing with ATP or substrate binding sites. Unlike traditional inhibitors such as imatinib, which target the ATP-binding site, this compound's allosteric modulation allows it to effectively inhibit both wild-type BCR-ABL and various imatinib-resistant mutants, including E255V and Y253H .

Key Findings on Mechanism

- Inhibition of HCK Activation : this compound has been shown to inhibit the phosphorylation of HCK (Hematopoietic Cell Kinase), which is crucial for the activation of the IGF-1 pro-survival signaling pathway in CML cells. This inhibition occurs without affecting the binding of HCK to BCR-ABL .

- Impact on Neuroinflammation : Recent studies suggest that this compound also plays a role in neuroinflammation. It has been demonstrated to reduce lipopolysaccharide (LPS)-induced production of nitric oxide and pro-inflammatory cytokines in glial cells, indicating its potential utility in managing chronic pain and neurodegenerative conditions .

Pharmacological Profile

This compound exhibits a high degree of selectivity for BCR-ABL with an IC50 value ranging from 100 to 300 nM across different cell lines. This selectivity is significant as it minimizes off-target effects seen with less selective inhibitors . The following table summarizes the IC50 values for various cell lines expressing BCR-ABL:

| Cell Line | IC50 (nM) |

|---|---|

| Ba/F3.p210 BCR-ABL | 138 |

| Ba/F3 E255V | 268 |

| Ba/F3 Y253H | 194 |

| K562 | 273 |

| SUP-B15 | 268 |

Case Study: Neuroinflammation and Pain Management

A study investigated the effects of this compound on neuroinflammation and pain hypersensitivity using animal models. The results indicated that this compound administration significantly reduced mechanical and thermal hypersensitivities in models of diabetic and inflammatory pain. This suggests that c-Abl inhibition may provide therapeutic benefits in managing chronic pain conditions .

Experimental Methods

The study utilized various methodologies to assess the biological activity of this compound:

- Enzyme-Linked Immunosorbent Assay (ELISA) : Used to measure TNF-α levels in glial cell cultures treated with LPS.

- siRNA-Mediated Knockdown : Employed to confirm the role of c-Abl in mediating inflammatory responses.

- Chronic Inflammatory Pain Model : Induced using Complete Freund’s Adjuvant (CFA) to evaluate pain behaviors post-treatment with this compound .

特性

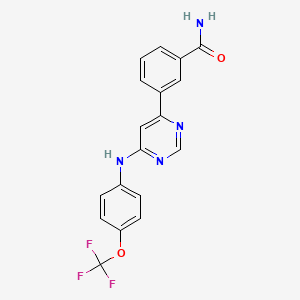

IUPAC Name |

3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYNIUIFUYDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228443 | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778270-11-4 | |

| Record name | GNF-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GNF-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。